molecular formula C14H17Cl2NO4 B1585993 (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid CAS No. 500788-91-0

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid

Cat. No.: B1585993
CAS No.: 500788-91-0
M. Wt: 334.2 g/mol
InChI Key: KGXWCCCBQSYUKL-SNVBAGLBSA-N
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Description

(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid is a synthetic organic compound characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of (R)-3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide to form the Boc-protected amino acid

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, alkyl halides, and strong bases.

Major Products Formed:

  • Oxidation: Oxidized derivatives such as nitro compounds and carboxylic acids.

  • Reduction: Reduced derivatives such as amines and alcohols.

  • Substitution: Substituted derivatives with different functional groups on the aromatic ring.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in drug development, particularly in the treatment of diseases related to amino acid metabolism.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

  • (R)-1-Boc-3-pyrrolidinecarboxylic acid

Uniqueness: The uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid lies in its specific structural features, such as the presence of the dichlorophenyl group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3R)-3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXWCCCBQSYUKL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375907
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-91-0
Record name (βR)-2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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